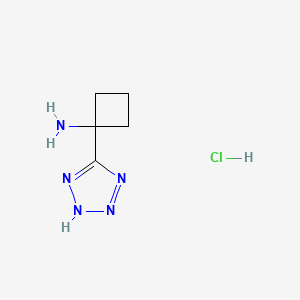

amino}cyclobutan-1-ol CAS No. 2147810-30-6](/img/structure/B2538599.png)

2-{[(3-Bromophenyl)methyl](methyl)amino}cyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

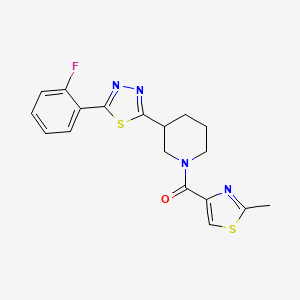

The compound "2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol" is a structurally complex molecule that incorporates a cyclobutan-1-ol core with a substituted amino group. This type of compound is of interest due to its potential applications in medicinal chemistry, particularly as it relates to the synthesis of receptor agonists and other pharmacologically active molecules.

Synthesis Analysis

The synthesis of related cyclobutane-containing compounds has been explored in various studies. For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which shares a similar bromophenyl group and is an intermediate for S1P1 receptor agonists, has been achieved with high enantiomeric and diastereomeric excess . Another study reported the synthesis of a boronated cyclobutanone, which was then transformed into an unnatural amino acid, demonstrating the versatility of cyclobutane derivatives in synthesizing potential therapeutic agents . Additionally, the synthesis of 2-substituted cyclobutane amino acids through a formal [2+2] cycloaddition reaction has been described, showcasing methods to obtain cyclobutane cores with various functional groups .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which imposes conformational restrictions and influences the compound's reactivity and physical properties. The synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring has been reported, where the key step involved the addition of methylmagnesium bromide to a cyclobutanone derivative, indicating the importance of the ring structure in the synthesis of complex molecules .

Chemical Reactions Analysis

Cyclobutane-containing compounds can participate in a variety of chemical reactions. For example, cyclobuta(1,2-d)benzyne, a highly reactive intermediate, has been generated and trapped with furan to form a Diels-Alder adduct, or dimerized in the absence of trapping agents . This demonstrates the reactivity of cyclobutane derivatives and their potential to form complex polycyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol" are not detailed in the provided papers, the studies on related compounds suggest that the cyclobutane core imparts significant steric strain, which can affect the molecule's stability and reactivity. The presence of a bromophenyl group is likely to influence the compound's polarity and potential for further chemical transformations, such as cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol is a compound of interest due to its unique structural properties and potential in various fields of research. Its synthesis and molecular structure have been explored to understand its reactivity and potential applications better. For instance, the study of oxime derivatives, including succinimid and morpholin groups, revealed that compounds containing a cyclobutane ring, an oxime group, and a benzene ring exhibit specific physical and chemical properties, hinting at the versatility of cyclobutane-containing compounds in chemical synthesis and materials science (Dinçer et al., 2005).

Catalysis and Reaction Mechanisms

Cyclobutane derivatives serve as key intermediates in various catalyzed reactions, showcasing the importance of understanding their behavior in chemical synthesis. The palladium-catalyzed sequential carbon-carbon bond cleavage/formation, for example, highlights the cyclobutane derivatives' role in producing arylated benzolactones, a reaction pivotal for creating complex molecular structures found in many natural products and pharmaceuticals (Matsuda, Shigeno, & Murakami, 2008).

Drug Discovery and Development

In drug discovery, the exploration of cyclobutane derivatives has led to the identification of novel compounds with potential therapeutic applications. For instance, efficient synthesis methods for 3-aminocyclobut-2-en-1-ones have been developed, leading to the discovery of compounds that act as potent antagonists of VLA-4, a receptor involved in immune responses and inflammatory processes. This demonstrates the cyclobutane derivatives' potential in developing new treatments for diseases where the immune system plays a crucial role (Brand, de Candole, & Brown, 2003).

Material Science and Engineering

The structural features of cyclobutane derivatives make them attractive for material science applications, including the design of new polymers and functional materials. The synthesis and characterization of novel compounds, such as those containing the cyclobutane ring, contribute to the development of materials with unique properties, such as enhanced durability, flexibility, or specific interactions with light and other forms of energy.

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[(3-bromophenyl)methyl-methylamino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-14(11-5-6-12(11)15)8-9-3-2-4-10(13)7-9/h2-4,7,11-12,15H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZYRTHJSUBQPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3-Bromophenyl)methyl](methyl)amino}cyclobutan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

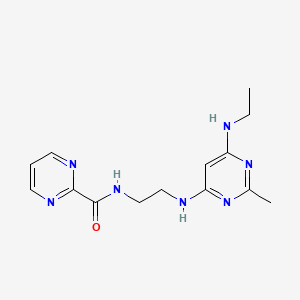

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

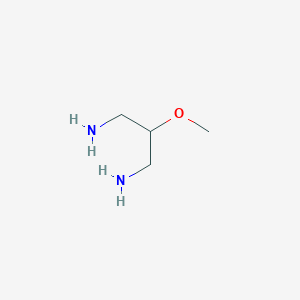

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)

![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2538534.png)

![Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate](/img/structure/B2538535.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2538539.png)